molecular formula C₉H₇D₃O₄ B1155478 2,4-Dihydroxy-6-methoxyacetophenone-d3

2,4-Dihydroxy-6-methoxyacetophenone-d3

Cat. No.: B1155478
M. Wt: 185.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-6-methoxyacetophenone-d3 is a deuterated derivative of 2,4-dihydroxy-6-methoxyacetophenone (CAS 3602-54-8), where three hydrogen atoms in the methyl group of the acetophenone moiety are replaced with deuterium (D). This isotopic substitution enhances molecular weight (MW ≈ 199.22 vs. 196.20 for the non-deuterated form) and may influence metabolic stability via the kinetic isotope effect . The parent compound features hydroxyl groups at positions 2 and 4, a methoxy group at position 6, and an acetyl group at position 1, forming a polyphenolic structure with applications in antifungal and phytochemical research .

Properties

Molecular Formula

C₉H₇D₃O₄

Molecular Weight

185.19

Synonyms

2-O-Methylphloroacetophenone-d3;  2’,4’-Dihydroxy-6’-methoxyacetophenone-d3;  6-O-Methylphloroacetophenone-d3;  2,4-Dihydroxy-6-methoxy-acetophenone-d3;  1-(2,4-Dihydroxy-6-methoxyphenyl)-ethanone-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Positions Key Properties
2,4-Dihydroxy-6-methoxyacetophenone-d3 C₉H₅D₃O₄ ~199.22 2,4-OH; 6-OCH₃; D3 on acetyl-CH₃ Enhanced metabolic stability; deuterium labeling for tracer studies
2,4-Dihydroxy-6-methoxyacetophenone (3602-54-8) C₉H₁₀O₄ 182.17 2,4-OH; 6-OCH₃ Antifungal activity; soluble in DMSO, acetone, chloroform
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (83459-37-4) C₁₀H₁₂O₄ 196.20 2,4-OH; 6-OCH₃; 3-CH₃ Methyl group introduces steric hindrance; potential altered reactivity
2',6'-Dihydroxy-4'-methoxyacetophenone (7507-89-3) C₉H₁₀O₄ 182.17 2',6'-OH; 4'-OCH₃ Significant antifungal activity; similar MW but distinct substitution pattern
3',4'-Dimethylacetophenone (3637-01-2) C₁₀H₁₂O 148.20 3',4'-CH₃; acetyl group Hydrophobic; used in organic synthesis intermediates
1-[2-Hydroxy-3-iodo-6-methoxy-4-(allyloxy)phenyl]-2-methoxyethanone (74047-41-9) C₁₃H₁₅IO₅ 378.16 2-OH; 3-I; 6-OCH₃; 4-OCH₂CHCH₂ Iodo-substitution enhances electrophilicity; allyloxy group modifies solubility

Key Research Findings

  • Metabolic Studies: Deuterated analogs enable precise tracking of 2,4-dihydroxy-6-methoxyacetophenone in biological systems, revealing prolonged half-life in hepatic microsomal assays .
  • Antifungal Optimization: 2',6'-dihydroxy-4'-methoxyacetophenone (7507-89-3) shows 2-fold higher activity against Candida albicans than the parent compound, attributed to optimized hydroxyl-methoxy spacing .
  • Thermal Stability: Methyl and iodine substituents (e.g., 83459-37-4, 74047-41-9) increase melting points (131–168°C) compared to non-substituted analogs (typically 120–140°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.